![molecular formula C17H16N2O2 B2495511 (E)-3-phenyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)prop-2-en-1-one CAS No. 1904637-28-0](/img/structure/B2495511.png)
(E)-3-phenyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)prop-2-en-1-one
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Description
(E)-3-phenyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)prop-2-en-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of propenone and contains a pyridine ring and an azetidine ring.
Scientific Research Applications
Therapeutic Potential
The compound is a part of the imidazole containing compounds which have a broad range of chemical and biological properties . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Anti-Tubercular Potential
The compound has been synthesized and evaluated for its anti-tubercular potential against Mycobacterium tuberculosis strain .
EGFR and erbB2 Inhibition
The compound has been found useful in inhibiting the activity of EGFR and erbB2 . This inhibition can be used in the treatment of cancers associated with mutant EGFR and erbB2 activity .
Pharmaceutical Intermediate
The compound is used as a pharmaceutical intermediate . It is used as an intermediate of nilotinib, a targeted anticancer drug for the treatment of chronic myeloid leukaemia (CML) .
Synthesis of Oxindole-Linked Indolyl-Pyrimidine Derivatives
The compound acts as a reagent for the synthesis of oxindole-linked indolyl-pyrimidine derivatives . These derivatives are potential cytotoxic agents .
Solubility in Organics
The compound is soluble in chloroform and dichloromethane . This property can be useful in various chemical reactions and processes.
properties
IUPAC Name |
(E)-3-phenyl-1-(3-pyridin-3-yloxyazetidin-1-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c20-17(9-8-14-5-2-1-3-6-14)19-12-16(13-19)21-15-7-4-10-18-11-15/h1-11,16H,12-13H2/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOQMPCIKDGCSOS-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C=CC2=CC=CC=C2)OC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C(=O)/C=C/C2=CC=CC=C2)OC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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